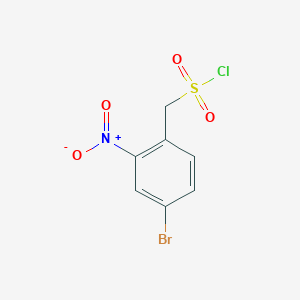
(4-Bromo-2-nitrophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-nitrophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-nitrophenyl)methanesulfonyl chloride typically involves the reaction of 4-bromo-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-nitrophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields (4-Bromo-2-aminophenyl)methanesulfonyl chloride, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
(4-Bromo-2-nitrophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Bromo-2-nitrophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and reducing agents. The methanesulfonyl chloride group is highly reactive and can be easily replaced by other functional groups, making it a versatile reagent in organic synthesis . The nitro group can also undergo reduction to form amine derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanesulfonyl chloride: Similar structure but lacks the bromine atom.
(4-Bromo-2-methylphenyl)methanesulfonyl chloride: Similar structure but has a methyl group instead of a nitro group.
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but has a trifluoromethyl group instead of a nitro group.
Uniqueness
(4-Bromo-2-nitrophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns and make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H5BrClNO4S |
|---|---|
Molecular Weight |
314.54 g/mol |
IUPAC Name |
(4-bromo-2-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClNO4S/c8-6-2-1-5(4-15(9,13)14)7(3-6)10(11)12/h1-3H,4H2 |
InChI Key |
GUXYENHEWIKUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


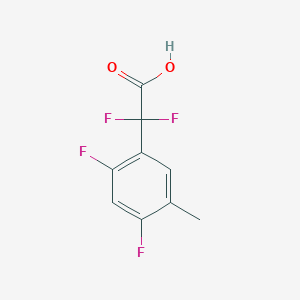
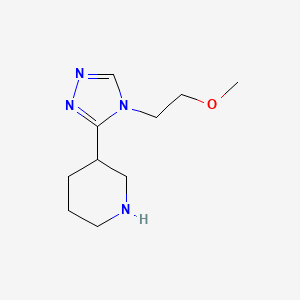
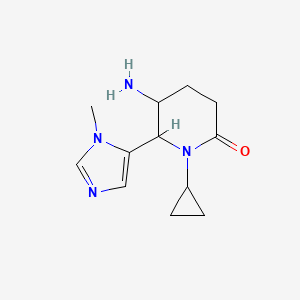

![(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13257555.png)
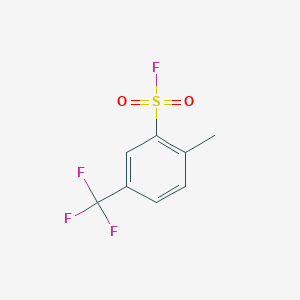
![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13257568.png)
![3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B13257573.png)

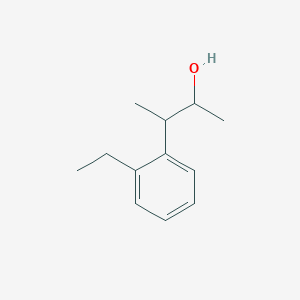
![ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13257595.png)
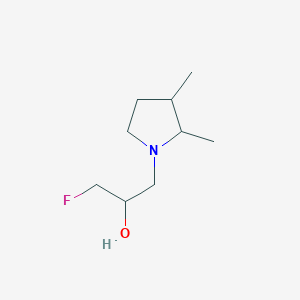

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13257609.png)
